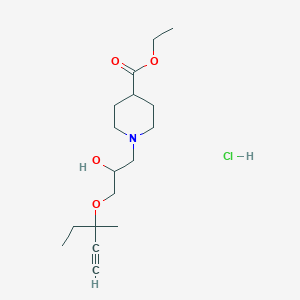

2-Fluoro-3-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methylpyrazine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.107. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, including those derived from 2-Fluoro-3-methylpyrazine, serve as crucial intermediates in medicinal chemistry due to their ability to undergo further functionalization. These compounds are synthesized through a strategy involving monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting their versatility as building blocks in drug discovery efforts (Surmont et al., 2011).

Functionalization of Pyrazines

This compound derivatives are subject to nucleophilic reactions, leading to the formation of variously substituted pyrazines. This process involves lithiation followed by quenching with electrophiles, showcasing the compound's flexibility in accessing a wide range of pyrazine derivatives. Such methodologies open avenues for the creation of novel materials and bioactive molecules (Plé et al., 1998).

Photophysical Applications

The study of pyrazine dyes, including fluorinated variants, in solid states reveals a variety of fluorescence properties based on terminal substituents. These findings underscore the potential of this compound derivatives in developing new fluorescent materials for applications in sensing, imaging, and electronic devices (Hirosawa et al., 2017).

Gelation and Ionic Conductivity

Fluoroalkyl end-capped oligomers derived from this compound can induce gelation in ionic liquids, exhibiting high ionic conductivity. This remarkable property suggests applications in the development of high-performance electrolytes for energy storage and conversion technologies (Sawada et al., 2004).

Environmental Risk Assessment

The degradation behavior and environmental impact of atrazine, a compound related to pyrazine derivatives, have been extensively studied, providing valuable insights into the fate and ecological effects of pyrazine-based herbicides in aquatic systems. Such research is crucial for understanding the environmental safety and regulatory compliance of chemicals related to this compound (Solomon et al., 1996).

Direcciones Futuras

The future directions of research on pyrazines, including “2-Fluoro-3-methylpyrazine”, are promising. There is currently intense interest in the development of pyrazines that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability . Moreover, the ever-increasing popularity of fluorinated pyrazines in various areas of science suggests that there will be continued interest and research in this area .

Mecanismo De Acción

Target of Action

Pyrazine derivatives are known to interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Pyrazine derivatives, in general, are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

It’s worth noting that fluorinated compounds often participate in unique biochemical pathways due to the unique properties of fluorine .

Pharmacokinetics

Fluorine is known to enhance the metabolic stability and pharmacokinetics of drugs .

Result of Action

Fluorinated compounds are known to have unique molecular and cellular effects due to the presence of fluorine .

Action Environment

The environment can significantly impact the action of chemical compounds, including factors such as ph, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazine derivatives, including 2-Fluoro-3-methylpyrazine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the pyrazine derivative and the biomolecule it interacts with .

Cellular Effects

Pyrazine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrazine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

2-fluoro-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHOJOXEWKHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)